4-(Piperidin-2-yl)benzamide

Description

Two-Dimensional Structural Representation and Bonding Patterns

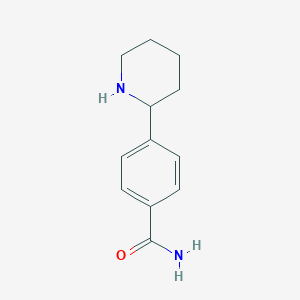

The molecular formula of 4-(Piperidin-2-yl)benzamide is C₁₂H₁₆N₂O , comprising a benzamide moiety (C₆H₅CONH₂) linked to a piperidine heterocycle (C₅H₁₀N) at the 4-position of the benzene ring. The IUPAC name, This compound , reflects this connectivity, with the piperidine nitrogen positioned at the 2-carbon of the six-membered ring (Figure 1). Key bonding features include:

- Amide linkage : The carbonyl (C=O) and N-H groups form a planar amide bond (bond length: ~1.23 Å for C=O, ~1.35 Å for C-N).

- Piperidine ring : A saturated six-membered ring with sp³-hybridized carbons and one nitrogen atom, adopting a chair conformation in its lowest-energy state.

- Aromatic system : The benzene ring exhibits delocalized π-electrons, with bond lengths averaging 1.40 Å between adjacent carbons.

Table 1: Structural comparison of piperidine-containing benzamides

The amide group’s resonance stabilization restricts rotation about the C-N bond, enforcing coplanarity between the benzoyl and piperidine subunits. This rigidity influences electronic delocalization, as evidenced by NMR studies showing deshielded amide protons (δ ~7.8 ppm).

Three-Dimensional Spatial Configuration and Chair Conformation Analysis

X-ray crystallography of analogous compounds reveals that the piperidine ring in this compound derivatives predominantly adopts a chair conformation (Figure 2). Key geometric parameters include:

- Ring puckering : Puckering amplitude (Q) of 0.56–0.62 Å, characteristic of chair conformers.

- Axial-equatorial orientation : The amide-substituted carbon (C2) occupies an axial position, minimizing 1,3-diaxial steric clashes.

- Dihedral angles : The benzene and piperidine planes form dihedral angles ranging from 31.6° to 89.1°, depending on substitution patterns.

Table 2: Conformational parameters in piperidine-benzamide systems

In the chair conformation, the piperidine nitrogen’s lone pair adopts an equatorial orientation, enhancing hydrogen-bonding capacity with adjacent molecules in crystalline lattices. This stereoelectronic arrangement also influences solubility, as the equatorial lone pair participates in solvent interactions.

Torsional Angle Variations in Piperidine-Benzenoid Systems

Torsional dynamics between the piperidine and benzamide moieties are governed by steric and electronic factors:

- Amide-phenyl torsion (τ₁) : Defined by C₆H₅-C(=O)-N-C₂(piperidine), typically ranges from 15° to 35° in low-energy conformers.

- Piperidine ring puckering (τ₂) : Puckering pseudorotation parameters (θ, φ) cluster near 0° and 180°, corresponding to chair conformations.

- Solvent-dependent dynamics : Polar solvents stabilize planar amide geometries (τ₁ ~0°), while apolar media permit greater torsional freedom (τ₁ up to 45°).

Table 3: Torsional angles in selected derivatives

Notably, bulky substituents on the piperidine nitrogen (e.g., isopropyl groups) increase τ₁ angles by ~10°, demonstrating steric control over molecular geometry. These torsional variations modulate electronic conjugation between the aromatic and heterocyclic systems, as evidenced by bathochromic shifts in UV-Vis spectra.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-piperidin-2-ylbenzamide |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h4-7,11,14H,1-3,8H2,(H2,13,15) |

InChI Key |

XYNVQOZERPZMGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 2-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures. The product is then purified using column chromatography to achieve the desired purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of 4-(piperidin-2-yl)benzamide exhibit significant antitumor properties. A notable study evaluated a series of N-(piperidine-4-yl)benzamide derivatives for their effectiveness against HepG2 liver cancer cells. One compound, designated as Compound 47, showed potent activity with an IC50 value of 0.25 µM. The mechanism of action involved the induction of cell cycle arrest through a p53/p21-dependent pathway, as evidenced by changes in the expression levels of key regulatory proteins such as cyclin B1 and retinoblastoma protein (p-Rb) .

Table 1: Antitumor Activity of Selected Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 47 | 0.25 | Induces cell cycle arrest via p53/p21 |

| Compound X | 0.50 | Inhibits proliferation through apoptosis |

| Compound Y | 0.75 | Targets DNA repair mechanisms |

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition. Studies indicate that this compound and its derivatives can modulate the activity of various enzymes involved in cellular signaling pathways. For instance, (S)-4-(piperidin-2-yl)benzamide hydrochloride has been shown to interact with enzymes and receptors, making it a candidate for therapeutic applications in neurological disorders .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond cancer treatment. Its ability to interact with different biological targets suggests possible applications in treating other diseases, including neurological disorders and infections caused by parasites and bacteria. For example, studies have highlighted its antibacterial and antiparasitic activities, indicating a broader scope for its use in drug development .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

- Antitumor Efficacy : A comprehensive evaluation of various derivatives demonstrated significant antitumor effects against HepG2 cells, reinforcing the compound's potential as an anticancer agent.

- Enzyme Interaction Studies : Investigations into the interactions between (S)-4-(piperidin-2-yl)benzamide hydrochloride and specific enzymes have provided insights into its mechanisms of action and potential therapeutic pathways .

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells through the activation of pathways involving proteins such as p53 and caspases .

Comparison with Similar Compounds

Key Observations :

- Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., IM, JJGW01) exhibit enhanced solubility and metabolic stability compared to piperidine derivatives due to the additional nitrogen atom, which facilitates hydrogen bonding and ionization .

- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., in 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) enhance antimicrobial activity by disrupting bacterial membrane integrity .

- Receptor Selectivity: Bulky hydrophobic groups (e.g., 3-methylphenoxy in Compound 12e) improve κ-opioid receptor selectivity by occupying distinct hydrophobic pockets .

Pharmacokinetic and Metabolic Profiles

- Metabolism: Piperidine/piperazine-containing benzamides are predominantly metabolized via cytochrome P450 enzymes. For example, IM undergoes hepatic oxidation to active metabolites with extended pharmacological effects .

- Synthetic Efficiency : Ultrasonic irradiation methods (e.g., for 4-(benzyloxy)-N-(3-chloro-2-substituted phenyl benzamide derivatives) reduce reaction times by 50–70% compared to conventional refluxing, highlighting opportunities for optimizing 4-(Piperidin-2-yl)benzamide synthesis .

Biological Activity

4-(Piperidin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and implications for disease treatment.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzamide structure. The molecular formula is CHNO, with a molecular weight of approximately 204.27 g/mol. The compound is often studied in its hydrochloride salt form to enhance solubility and stability in biological assays.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes, impacting cellular signaling pathways crucial for disease progression. For instance:

- Ebola Virus Entry Inhibition : A study identified derivatives of benzamide, including 4-(aminomethyl)benzamide, as potent inhibitors of Ebola virus entry, showcasing the relevance of structural analogs in antiviral therapy .

- Antitumor Activity : A series of piperidine derivatives, including those related to this compound, were evaluated for their ability to inhibit cell cycle progression in HepG2 cells, indicating potential anticancer properties .

Receptor Interactions

The compound has also been investigated for its binding affinity to various receptors:

- GlyT1 Inhibition : Some studies have explored the structure-activity relationship (SAR) of piperidine derivatives as selective GlyT1 inhibitors, which are relevant for treating conditions like schizophrenia .

- Protein Tyrosine Kinase Inhibition : Other derivatives have shown promise as protein tyrosine kinase inhibitors, suggesting a role in managing metabolic disorders such as diabetes and obesity .

Case Study 1: Antiviral Activity

In a study focused on the optimization of small molecule inhibitors against filoviruses, compounds structurally related to this compound demonstrated effective inhibition of Ebola and Marburg virus pseudovirions with EC values below 10 μM . This highlights the potential of these compounds in developing antiviral therapies.

Case Study 2: Anticancer Properties

Another investigation into novel N-(piperidine-4-yl)benzamide derivatives revealed significant antitumor activity against HepG2 cells. The results indicated that modifications in the piperidine ring could enhance potency and selectivity against cancer cell lines .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of various compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Piperidin-2-yl)benzamide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with benzoyl chlorides or activated carboxylic acids. For example, nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt can yield benzamide scaffolds. Purification is often achieved via column chromatography or recrystallization. Similar approaches are detailed in the synthesis of 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (1H, 13C, and 2D experiments) to confirm regiochemistry and hydrogen bonding.

- LC-MS for molecular weight verification and purity assessment.

- X-ray crystallography (using programs like SHELXL) for absolute structural confirmation, as demonstrated in small-molecule refinement workflows .

Q. How can researchers assess the solubility and stability of this compound in preclinical formulations?

- Methodological Answer : Solubility can be tested in solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Stability studies under varying pH (3–9), temperatures (4°C–40°C), and light exposure should be conducted, with HPLC monitoring degradation products. Structural analogs, such as PARP-1 inhibitors, have used similar protocols .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound derivatives for specific biological targets (e.g., kinases)?

- Methodological Answer :

- Computational modeling : Use molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations to predict binding poses and dihedral angle preferences. For example, Akt inhibitors achieved selectivity via MD-guided adjustments to the benzamide scaffold .

- Kinase profiling : Screen against panels of recombinant kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Q. How should contradictory cytotoxicity data for benzamide derivatives be resolved?

- Methodological Answer :

- Mechanistic deconvolution : Use RNA-seq or proteomics to identify off-target pathways. For instance, 3-aminobenzamide was found to affect glucose metabolism and DNA synthesis beyond poly(ADP-ribose) polymerase inhibition .

- Dose-response validation : Replicate assays across multiple cell lines and use orthogonal assays (e.g., apoptosis markers vs. metabolic activity).

Q. What strategies are effective in improving the metabolic stability of this compound analogs?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. The trifluoromethyl group in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide enhances stability .

- In vitro assays : Use liver microsomes or hepatocytes to quantify metabolite formation and identify vulnerable sites.

Q. How can crystallographic data resolve ambiguities in the binding mode of this compound with target proteins?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.